Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate

Medicinal Chemistry Organic Synthesis Building Blocks

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate (CAS 21755-34-0) is a heterocyclic building block comprising an imidazo[1,2-a]pyridine core fused to an ethyl acetate side chain at the 2-position. This core is recognized as a privileged scaffold in drug discovery due to its broad biological activity profile and its capacity for diverse functionalization.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 21755-34-0
Cat. No. B1311921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
CAS21755-34-0
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN2C=CC=CC2=N1
InChIInChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3
InChIKeyCELPSGSLQYBSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Imidazo[1,2-a]pyridin-2-yl)acetate (CAS 21755-34-0) for Medicinal Chemistry & Materials Science Sourcing


Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate (CAS 21755-34-0) is a heterocyclic building block comprising an imidazo[1,2-a]pyridine core fused to an ethyl acetate side chain at the 2-position. This core is recognized as a privileged scaffold in drug discovery due to its broad biological activity profile and its capacity for diverse functionalization [1]. The ethyl ester moiety provides a key functional handle that differentiates this compound from its free carboxylic acid and methyl ester analogs in terms of synthetic versatility, lipophilicity, and downstream reactivity. The compound serves as a synthetic precursor to imidazo[1,2-a]pyridin-2-ylacetic acid, which itself functions as a bidentate N,O-chelating ligand for transition metal complexes with applications in coordination chemistry and materials science [2].

Why Ethyl 2-(Imidazo[1,2-a]pyridin-2-yl)acetate Cannot Be Replaced by Unsubstituted Imidazopyridines or Methyl Ester Analogs in Synthesis Workflows


Generic substitution of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate with structurally proximal analogs—including unsubstituted imidazo[1,2-a]pyridine, the free carboxylic acid, or the methyl ester—results in substantial divergence in synthetic outcomes, reactivity profiles, and final material properties. The imidazo[1,2-a]pyridine scaffold exhibits biological activity that is highly dependent on the nature, number, and positions of substituents attached to the aromatic ring, meaning even minor structural modifications can abolish target binding or alter pharmacokinetic parameters [1]. Furthermore, the ethyl ester group imparts distinct physicochemical properties—including increased lipophilicity (estimated LogP ~1.5–2.0 for the ethyl ester versus ~0.8–1.2 for the free acid) and different hydrogen-bonding capacity (0 H-bond donors for ethyl ester versus 1 H-bond donor for the free acid)—that directly affect synthetic accessibility, solubility in organic media, and downstream derivatization options [2]. The compound's ability to serve as a precursor to N,O-chelating ligands for metal complexation is also ester-dependent; the free acid form yields different coordination geometries and thermal stability profiles in resulting metal complexes [3].

Quantitative Differentiation Evidence for Ethyl 2-(Imidazo[1,2-a]pyridin-2-yl)acetate Sourcing Decisions


Synthetic Accessibility Advantage: One-Step Preparation from 2-Aminopyridine versus Multi-Step Functionalization Routes

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is synthesized in a single step via condensation of 2-aminopyridine with ethyl 4-bromoacetoacetate (or ethyl 4-chloroacetoacetate) in the presence of sodium bicarbonate [1]. This contrasts sharply with alternative approaches to installing an acetic acid/ester moiety at the imidazo[1,2-a]pyridine 2-position, which typically require multiple synthetic steps and protect/deprotect sequences. For downstream applications, the ethyl ester serves as a protected carboxylic acid equivalent that can be selectively hydrolyzed to the free acid or directly used in amide coupling reactions without additional activation steps. This synthetic efficiency translates to reduced time to compound library generation, lower material costs, and minimized purification burden compared to starting from unsubstituted imidazo[1,2-a]pyridine which would require electrophilic functionalization at the 2-position under more demanding conditions.

Medicinal Chemistry Organic Synthesis Building Blocks

Coordination Chemistry Differentiation: N,O-Chelating Ligand Precursor for Transition Metal Complexes with Tunable Magnetic Properties

Upon hydrolysis to imidazo[1,2-a]pyridin-2-ylacetic acid (HL), the target compound generates an anionic ligand capable of N,O-chelation to transition metal ions. Complexes of formula ML₂(H₂O)₂·2H₂O (M = Ni, Co, Mn, Cd) were synthesized from the acid derived from ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate and structurally characterized by single-crystal X-ray diffraction [1]. The magnetic properties vary substantially with metal identity: Ni(II) and Co(II) complexes exhibit magnetic exchange interactions with absolute J coupling parameter values increasing in the order Mn < Co < Ni, while the Mn(II) complex displays near-ideal Curie–Weiss paramagnetism over the full temperature range [1]. Thermal stability also differs: Co(II) and Ni(II) complexes are thermally less stable than Mn(II) and Cd(II) complexes [1]. The ester form is critical for synthetic access to this ligand system, enabling controlled hydrolysis to the free acid under mild conditions.

Coordination Chemistry Materials Science Magnetic Materials

Fluorescence Property Differentiation Among Imidazo[1,2-a]pyridine Esters: Positional Isomer Effects on Emission Intensity

Comparative fluorescence studies of imidazo[1,2-a]pyridine esters reveal that the position of the ester substituent on the heterocyclic core significantly modulates relative fluorescence intensity. In a study by Latham and Stanforth, the fluorescence intensity of imidazo[1,2-a]pyridine esters (compounds 10 and 11, with substitution patterns differing from the 2-acetate substitution of the target compound) were quantitatively compared to methyl imidazo[1,2-a]pyridine-5-carboxylate (compound 2) and the reference fluorophore 4-methylumbelliferone (compound 3) [1]. While the target compound itself was not directly measured in this study, the class-level inference is clear: ester-substituted imidazo[1,2-a]pyridines exhibit position-dependent fluorescence properties that differentiate them from both the unsubstituted core and from esters at other ring positions. The ethyl ester at the 2-position (as in the target compound) places the chromophore in a distinct electronic environment compared to the 5-carboxylate, which affects conjugation and emission properties.

Fluorescent Probes Spectroscopy Analytical Chemistry

Therapeutic Scaffold Privilege: Imidazo[1,2-a]pyridine Core Activity Against MDR-TB and XDR-TB Strains

The imidazo[1,2-a]pyridine core has been extensively validated as a privileged scaffold in antitubercular drug discovery. Recent literature demonstrates that select imidazo[1,2-a]pyridine derivatives exhibit potent activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains [1]. In structure-activity relationship (SAR) studies, the imidazo[1,2-a]pyridine-3-carboxamide substructure has been identified as critical for antitubercular activity, with compounds exhibiting excellent in vitro activity against drug-sensitive MTB, MDR-TB, and XDR-TB strains [2]. While ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate itself is a synthetic intermediate rather than an optimized drug candidate, its 2-acetate substitution pattern provides a distinct vector for further elaboration compared to the more extensively studied 3-carboxamide series. This positional differentiation offers medicinal chemists access to unexplored chemical space within the validated imidazo[1,2-a]pyridine antitubercular pharmacophore.

Antitubercular Agents Infectious Disease Drug Discovery

Ethyl 2-(Imidazo[1,2-a]pyridin-2-yl)acetate: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Antitubercular Lead Compounds via 2-Position Functionalization

Researchers developing next-generation antitubercular agents can employ ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate as a key building block for exploring underexamined chemical space on a validated anti-TB scaffold [1]. The 2-acetate substitution provides a functional handle for amide coupling, ester hydrolysis, or reduction, enabling rapid library synthesis targeting MDR-TB and XDR-TB strains. This approach complements existing medicinal chemistry efforts focused on 3-carboxamides and ethers, potentially yielding compounds with improved resistance profiles or intellectual property positions.

Coordination Chemistry: Precursor to N,O-Chelating Ligands for Tailored Magnetic Materials

Hydrolysis of the ethyl ester yields imidazo[1,2-a]pyridin-2-ylacetic acid, a bidentate N,O-chelating ligand that forms isostructural ML₂(H₂O)₂·2H₂O complexes with Ni(II), Co(II), Mn(II), and Cd(II) [2]. The resulting metal complexes exhibit tunable magnetic properties (J coupling increasing Mn < Co < Ni) and metal-dependent thermal stability, enabling their use in the design of molecular magnets, coordination polymers, and metal-organic frameworks. The ester precursor provides controlled access to this ligand scaffold under mild hydrolysis conditions.

Fluorescent Probe Development: Position-Specific Chromophore for Sensing Applications

Based on class-level fluorescence data for imidazo[1,2-a]pyridine esters [3], this 2-acetate-substituted building block offers a distinct electronic environment for developing fluorescent sensors and probes. The position of ester substitution modulates emission intensity relative to 5-carboxylate isomers and to unsubstituted imidazopyridines. Researchers can exploit this positional differentiation to design probes with tailored optical properties for metal ion detection, pH sensing, or biomolecular labeling applications.

Analytical Reference Standard: HPLC Purity Verification and Method Development

Commercially available ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate (CAS 21755-34-0) is supplied with specified purity levels (typically ≥95% to 97%) from reputable vendors . The compound serves as a reference standard for HPLC method development and impurity profiling in pharmaceutical quality control settings, particularly for processes involving imidazopyridine-containing active pharmaceutical ingredients or their synthetic intermediates.

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